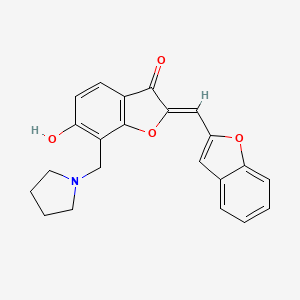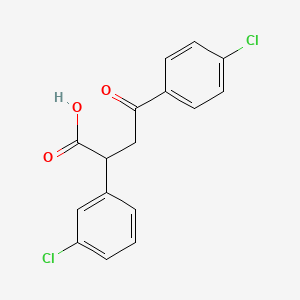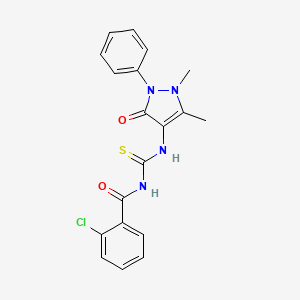![molecular formula C20H24N6O3 B2539680 3,4-ジメトキシ-N-(2-(4-(ピロリジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)ベンズアミド CAS No. 1021025-52-4](/img/structure/B2539680.png)
3,4-ジメトキシ-N-(2-(4-(ピロリジン-1-イル)-1H-ピラゾロ[3,4-d]ピリミジン-1-イル)エチル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a fascinating compound with an intricate structure that combines various functional groups Its molecular formula is C21H26N6O3
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically begins with the preparation of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid using thionyl chloride.
This intermediate is then reacted with 2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine in the presence of a suitable base (such as triethylamine) to form the final product.
Reaction conditions such as temperature, solvent, and reaction time are critical for optimizing the yield and purity of the product.
Industrial Production Methods
Industrial production would likely involve similar synthetic pathways but scaled up to ensure sufficient output. This could involve batch or continuous flow processes with stringent control over reaction parameters to maximize efficiency and consistency.
Types of Reactions
Oxidation: : Potentially undergoes oxidation reactions at the methoxy groups.
Reduction: : The nitro groups, if present, can be reduced to amines.
Substitution: : Aromatic substitution reactions can modify the benzene ring.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as hydrogen in the presence of palladium on carbon.
Nucleophiles like amines for substitution reactions.
Major Products
Products formed from oxidation might include aldehydes or carboxylic acids depending on the degree of oxidation.
Reduction may lead to primary or secondary amines.
Substitution reactions typically result in derivatives with altered functional groups on the benzene ring.
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Its unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
May serve as a ligand in biochemical assays to study protein-ligand interactions.
Medicine
Investigation as a pharmacological agent, particularly in the realm of neuropharmacology due to the presence of pyrrolidine and pyrazolopyrimidine moieties.
Industry
Could be used in the development of new materials with specific electronic or photonic properties.
科学的研究の応用
ピリミジンの合成
この化合物は、2-(ピロリジン-1-イル)ピリミジンの合成に使用できます . ピリミジン環は、多くの重要な天然および合成生物活性化合物の構造に見られます . これらの化合物の合成は、多くの場合、(ヘテロ)芳香族C-求核剤との反応を含みます .
バニロイド受容体1のアンタゴニスト
この化合物が含まれる2-(ピロリジン-1-イル)ピリミジンの誘導体は、バニロイド受容体1のアンタゴニストとして作用します . この受容体は、痛みの知覚に関与しており、アンタゴニストは痛みの管理に使用できる可能性があります .
インスリン様成長因子1受容体のモジュレーター
これらの誘導体は、インスリン様成長因子1受容体のモジュレーターとしても作用します . この受容体は、成長と発達において重要な役割を果たしており、そのモジュレーションはこれらのプロセスに大きな影響を与える可能性があります .
さまざまな酵素の阻害
この化合物は、ホスホジエステラーゼタイプ5、イソクエン酸デヒドロゲナーゼ1、エンドセリン変換酵素1、血管接着タンパク質1など、幅広い酵素を阻害できます . これは、さまざまな治療用途において潜在的に役立ちます .
抗酸化特性
2-(ピロリジン-1-イル)ピリミジン誘導体は、抗酸化特性を持つことが報告されています . これは、酸化ストレスによって引き起こされる疾患の予防と治療に潜在的に使用できることを意味します .
抗菌特性
作用機序
Target of Action
It is known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a structural component of the compound, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound likely interacts with its targets to modulate their activity . This can result in changes to cellular processes, such as signal transduction, enzyme activity, and receptor function.
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various enzymatic processes .
Pharmacokinetics
It is known that the pyrrolidine ring, a component of this compound, is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage due to the non-planarity of the ring . These properties can influence the compound’s ADME characteristics and bioavailability.
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound may have antioxidative and antibacterial properties, and may influence the cell cycle .
特性
IUPAC Name |
3,4-dimethoxy-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-28-16-6-5-14(11-17(16)29-2)20(27)21-7-10-26-19-15(12-24-26)18(22-13-23-19)25-8-3-4-9-25/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTGJIIHTDITEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-N-[4-(thiophen-2-yl)oxan-4-yl]-1,2-oxazole-4-carboxamide](/img/structure/B2539597.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2539599.png)
![5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2539600.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide](/img/structure/B2539601.png)
![4-((2-chlorobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2539604.png)
![N-(3,4-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2539605.png)
![3-(2-Fluorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2539606.png)

![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)




